molecular formula C11H11ClN2O B6644958 6-Chloro-3-[(dimethylamino)methylidene]-2,3-dihydro-1h-indol-2-one

6-Chloro-3-[(dimethylamino)methylidene]-2,3-dihydro-1h-indol-2-one

Cat. No.: B6644958
M. Wt: 222.67 g/mol
InChI Key: YJDOALCKVFVBTA-RMKNXTFCSA-N
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Description

6-Chloro-3-[(dimethylamino)methylidene]-2,3-dihydro-1H-indol-2-one is a chemical compound with the molecular formula C11H11ClN2O and a molecular weight of 222.67 g/mol . This compound is known for its unique structure, which includes a chloro-substituted indole ring and a dimethylamino group. It is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 6-Chloro-3-[(dimethylamino)methylidene]-2,3-dihydro-1H-indol-2-one typically involves the reaction of 6-chloroindole-2,3-dione with dimethylamine under specific conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

6-Chloro-3-[(dimethylamino)methylidene]-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

Scientific Research Applications

6-Chloro-3-[(dimethylamino)methylidene]-2,3-dihydro-1H-indol-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-3-[(dimethylamino)methylidene]-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

6-Chloro-3-[(dimethylamino)methylidene]-2,3-dihydro-1H-indol-2-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

(3E)-6-chloro-3-(dimethylaminomethylidene)-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O/c1-14(2)6-9-8-4-3-7(12)5-10(8)13-11(9)15/h3-6H,1-2H3,(H,13,15)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJDOALCKVFVBTA-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1C2=C(C=C(C=C2)Cl)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/1\C2=C(C=C(C=C2)Cl)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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